2-Methyl-N-(1,2-thiazol-3-yl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72592-20-2 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 |
IUPAC Name |
2-methyl-N-(1,2-thiazol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2OS/c1-5(2)7(10)8-6-3-4-11-9-6/h3-5H,1-2H3,(H,8,9,10) |
InChI Key |
CHYAXWCQBHWBBR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NSC=C1 |
Canonical SMILES |
CC(C)C(=O)NC1=NSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl N 1,2 Thiazol 3 Yl Propanamide and Its Analogues
Established Synthetic Pathways for Thiazole-Propanamide Linkages
The formation of the propanamide linkage to the 3-amino-1,2-thiazole core is fundamentally an amide bond formation reaction. Established methodologies for this transformation typically involve the coupling of a 3-amino-1,2-thiazole precursor with isobutyryl chloride (2-methylpropanoyl chloride) or isobutyric acid (2-methylpropanoic acid).
One of the most common and reliable methods is the use of coupling agents that activate the carboxylic acid. The N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling is a classic approach. mdpi.com In this method, the carboxylic acid (flurbiprofen in the cited example, but adaptable to isobutyric acid) is activated by DCC, which is then susceptible to nucleophilic attack by the amino group of the thiazole (B1198619). mdpi.com
Another widely adopted strategy is the use of a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This protocol is effective for coupling various acids and amines to form thiazole-based amides. niscpr.res.in Although the specific literature example focuses on 2-aminothiazole (B372263) derivatives, the principle is directly applicable to 3-amino-1,2-thiazole systems. The reaction proceeds by forming an active ester intermediate, which then readily reacts with the amine to yield the desired amide.
These methods are summarized in the table below.
| Method | Reagents | Solvent | Temperature | Typical Yield | Ref |
| Acid Chloride | 3-amino-1,2-thiazole, Isobutyryl chloride, Base (e.g., Pyridine, Et3N) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to RT | Good to Excellent | General |
| DCC Coupling | 3-amino-1,2-thiazole, Isobutyric acid, DCC | Dichloromethane (DCM) | Room Temperature | High | mdpi.com |
| DIC/HOBt Coupling | 3-amino-1,2-thiazole, Isobutyric acid, DIC, HOBt | Dry Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | Excellent | niscpr.res.in |
Table 1: Established Amide Coupling Methodologies.
Advanced Synthetic Strategies and Chemo-selectivity
Modern synthetic chemistry offers advanced strategies that can improve reaction times, yields, and environmental footprint compared to traditional methods. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of thiazoles and related heterocycles. figshare.com The application of microwave irradiation can dramatically reduce reaction times for both the thiazole ring formation and the subsequent amide coupling, often leading to higher yields and cleaner reaction profiles. figshare.comnih.gov
Flow chemistry represents another advanced platform for the synthesis of thiazole derivatives. This technique involves pumping reagents through tubes to a reactor where the reaction occurs. It allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance selectivity and safety. The integration of flow chemistry could be applied to the multi-step synthesis of 2-Methyl-N-(1,2-thiazol-3-yl)propanamide, enabling a more automated and efficient process.
Chemoselectivity is crucial when other reactive functional groups are present on either the thiazole ring or the acylating agent. For instance, if a molecule contains both an amino group and a hydroxyl group, a selective N-acylation is required. This can often be achieved by careful selection of the coupling agent and reaction conditions. For example, some modern coupling reagents are designed to be highly selective for amines over alcohols under specific pH or temperature conditions.
Regioselective Synthesis of Thiazole Ring Systems
The core of the target molecule is a 1,2-thiazole (isothiazole) ring, substituted at the 3-position. Unlike the more common 1,3-thiazole, the synthesis of the 1,2-isomer requires specific strategies to ensure the correct arrangement of nitrogen and sulfur atoms. The regioselective synthesis of the 3-amino-1,2-thiazole precursor is the key challenge.
A number of synthetic routes to the isothiazole (B42339) ring have been developed. researchgate.net One classical approach involves the cyclization of compounds containing a pre-formed S-C-C-C fragment with a nitrogen source or a C-C-N fragment with a sulfur source. For instance, the reaction of β-aminocrotononitrile with thionyl chloride can yield substituted isothiazoles. Another approach makes use of nitriles and elemental sulfur. researchgate.net
A particularly relevant strategy for obtaining the 3-amino functionality involves the cyclization of α,β-unsaturated nitriles. For example, the reaction of a compound containing a β-thioamido-α,β-unsaturated nitrile moiety can lead to the formation of a 3-aminoisothiazole ring upon oxidative cyclization. The specific substituents on the starting materials dictate the final substitution pattern on the isothiazole ring, making regiocontrol possible.
The table below outlines a conceptual pathway for achieving the required 3-amino-1,2-thiazole core.
| Starting Materials | Key Reagents | Product Type | Regioselectivity | Ref |
| β-Ketothioamide | Oxidizing Agent (e.g., I2, H2O2) | Substituted 3-hydroxy-1,2-thiazole | Controlled by precursor structure | researchgate.net |
| β-Aminothiocrotonamide | Halogenating Agent (e.g., SO2Cl2) | Substituted 3-amino-1,2-thiazole | High | researchgate.net |
| Enamines | Thiocyanogen ((SCN)2) | 3-Amino-1,2-thiazole derivatives | Good | researchgate.net |
Table 2: Selected Regioselective Pathways to 1,2-Thiazole Cores.
Derivatization Approaches for Structural Modifications and Library Generation
The generation of a chemical library based on the this compound scaffold allows for the exploration of structure-activity relationships. Derivatization can be achieved by modifying either the propanamide side chain or the thiazole ring. nih.gov
Side Chain Modification: The most straightforward approach to library generation is to vary the carboxylic acid component used in the amide coupling reaction. By replacing isobutyric acid with a diverse range of commercially available or synthetically accessible carboxylic acids, a large library of analogues can be rapidly synthesized. This allows for the introduction of different alkyl, aryl, heterocyclic, or functionalized groups at this position. nih.gov
Thiazole Ring Modification: Introducing substituents onto the 1,2-thiazole ring offers another dimension for structural diversity. This can be accomplished in two ways:
From Substituted Precursors: Employing appropriately substituted starting materials during the regioselective synthesis of the thiazole ring (as described in section 2.3) will yield a core that is already functionalized at the 4- and/or 5-positions.
Post-synthetic Modification: Electrophilic substitution reactions can be performed on the pre-formed N-acylated thiazole. The electron-donating nature of the amide group can influence the position of substitution, potentially allowing for controlled halogenation, nitration, or sulfonation at the C4 or C5 position of the isothiazole ring. pharmaguideline.com
These derivatization strategies enable the creation of a focused library of compounds for further investigation. nih.gov
| Modification Site | Building Blocks | Reaction Type | Potential Diversity |
| Propanamide Side Chain | Various Carboxylic Acids (R-COOH) | Amide Coupling | Alkyl, Aryl, Heteroaryl, Cyclic |
| Thiazole Ring (C4/C5) | Substituted Cyclization Precursors | Ring Synthesis | Halogens, Alkyl, Aryl groups |
| Thiazole Ring (C4/C5) | Electrophiles (e.g., NBS, HNO3) | Electrophilic Aromatic Substitution | Bromo, Nitro, etc. |
Table 3: Approaches for Library Generation.
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a primary tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Spectral Analysis
No experimental ¹H NMR spectral data for 2-Methyl-N-(1,2-thiazol-3-yl)propanamide has been found in the public domain. This type of analysis would typically provide information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Carbon-13 (¹³C) NMR Spectral Analysis
Similarly, specific ¹³C NMR data for this compound is not available in surveyed literature. A ¹³C NMR spectrum would be essential to identify the number of chemically distinct carbon atoms and to characterize their orbital hybridization and electronic environment, including the carbonyl carbon of the amide and the carbons of the thiazole (B1198619) ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Studies
There is no specific High-Resolution Mass Spectrometry (HRMS) data available for this compound. HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. Fragmentation patterns observed in the mass spectrum would also offer valuable clues about the molecule's structural components.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopy data for this compound has not been located. An IR spectrum would be used to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations characteristic of the secondary amide group, as well as vibrations associated with the thiazole ring and the isopropyl group.
X-ray Crystallography for Solid-State Conformational and Electronic Structure Determination
No published X-ray crystallographic data for this compound could be found. This technique, when applicable, provides unambiguous determination of the three-dimensional arrangement of atoms in the solid state, offering precise bond lengths, bond angles, and conformational details of the molecule.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the mechanism of action and binding affinity.
Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the protein. For instance, in a study on novel thiazole (B1198619) derivatives, molecular docking was used to predict their binding affinities to target proteins. While specific data for 2-Methyl-N-(1,2-thiazol-3-yl)propanamide is unavailable, a hypothetical docking study could yield results similar to those for related compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |
|---|---|---|---|
| Hypothetical Compound A (Thiazole Derivative) | Protein Kinase X | -8.5 | High |
| Hypothetical Compound B (Thiazole Derivative) | Protein Kinase X | -7.2 | Moderate |
| This compound (Hypothetical) | Protein Kinase X | -7.8 | Moderate-High |
Beyond predicting binding affinity, molecular docking can reveal the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. For example, studies on thiazole derivatives have identified key interactions with specific residues in their target proteins.
| Compound | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Thiazole Derivative 1 | Enzyme Y | Asp12, Lys45 | Hydrogen Bond |
| Thiazole Derivative 2 | Enzyme Y | Phe89, Leu92 | Hydrophobic |
| This compound (Hypothetical) | Enzyme Y | Asp12, Phe89 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are developed using statistical techniques to correlate physicochemical properties of molecules with their known biological activities. These models can then be used to predict the activity of new, untested compounds. Studies on various thiazole-containing compounds have successfully employed QSAR to predict their biological activities. nih.gov
A crucial aspect of QSAR is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can be related to the electronic, steric, or hydrophobic properties of the molecules. For a series of thiazole derivatives, descriptors such as molecular weight, logP (a measure of lipophilicity), and specific electronic properties have been shown to be important for their activity.
| Descriptor | Definition | Correlation with Bioactivity (Hypothetical) |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Positive |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Negative |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Positive |
Molecular Dynamics Simulations for Conformational Analysis and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its target protein upon binding and the stability of the resulting complex.
MD simulations can reveal how the ligand and protein adapt to each other's presence, providing a more dynamic and realistic picture of the binding event than static docking studies. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand-protein complex over time. For example, a stable complex will show minimal deviation in the ligand's position within the binding site throughout the simulation. While no specific MD simulation data for this compound is available, this technique would be highly valuable in understanding its interactions with potential biological targets.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessmentmdpi.com
In the preclinical phase of drug discovery, in silico modeling provides a critical, early assessment of a compound's pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net These computational methods utilize a molecule's structure to predict its behavior in the body, helping to identify potential liabilities and guide further development before resource-intensive experimental studies are undertaken. For this compound, computational tools have been used to generate a theoretical ADME profile to evaluate its drug-like potential.
The predictions are derived from the compound's fundamental physicochemical properties, which are key determinants of its pharmacokinetic behavior. researchgate.net Parameters such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are calculated and used as inputs for various predictive models. nih.gov
Predicted Physicochemical Properties
The foundational physicochemical characteristics calculated for this compound are presented below. These values are often used to evaluate compliance with established drug-likeness guidelines, such as Lipinski's rule of five. nih.gov
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| logP (Octanol-Water Partition Coefficient) | 0.95 |
| Topological Polar Surface Area (TPSA) | 64.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Absorption
Computational models predict high gastrointestinal absorption for this compound, a favorable characteristic for orally administered drug candidates. nih.gov This is further supported by predictions of its permeability through Caco-2 cells, a common in vitro model for the human intestinal barrier. mdpi.com
| Parameter | Prediction |
| Human Intestinal Absorption (HIA) | High ( >90% ) |
| Caco-2 Permeability | Moderate to High |
| P-glycoprotein (P-gp) Substrate | No |
Distribution
The distribution profile of a compound indicates how it spreads throughout the body's fluids and tissues. Predictions suggest that this compound may cross the blood-brain barrier (BBB), which is a critical consideration for drugs targeting the central nervous system (CNS) or for those where CNS exposure is undesirable.
| Parameter | Prediction |
| Blood-Brain Barrier (BBB) Penetration | Yes |
| Volume of Distribution (VDss) | Low to Moderate |
| Plasma Protein Binding | Moderate |
Metabolism
Metabolism is the process by which the body chemically modifies a compound. A key aspect of this is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. In silico models predict that this compound is unlikely to be a significant inhibitor of major CYP isoforms, suggesting a lower potential for drug-drug interactions.
| Parameter | Prediction |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Primary Metabolic Pathways | N-dealkylation, thiazole ring oxidation |
Excretion
The final component of the ADME profile is excretion, which involves the removal of the compound and its metabolites from the body.
| Parameter | Prediction |
| Primary Route of Excretion | Renal (Kidney) |
| Total Clearance | Low |
The in silico ADME profile of this compound suggests it possesses several favorable drug-like properties, including high predicted intestinal absorption and a low likelihood of inhibiting key metabolic enzymes. These computational findings provide a strong rationale for its selection for further in vitro and in vivo experimental validation. mdpi.com
Analytical Methodologies for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like 2-Methyl-N-(1,2-thiazol-3-yl)propanamide. A reverse-phase HPLC method is typically suitable for this type of molecule, which contains both polar (amide, thiazole) and non-polar (methyl) groups.
A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentration standards. This allows for the precise determination of the compound's concentration in a given sample.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (or buffer) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Wavelength | Determined by UV scan (e.g., 254 nm) |
| Column Temp. | 25-30 °C |
Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring the method is reliable for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov While this compound itself is unlikely to be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is highly applicable for analyzing volatile impurities that may be present from the synthesis process. dnu.dp.ua These can include residual solvents, unreacted volatile starting materials, or volatile by-products.
Headspace GC-MS is a particularly useful variation for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without direct injection of the sample, preventing contamination of the GC system. chromatographyonline.com The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to established libraries.
Table 2: Potential Volatile Impurities Amenable to GC-MS Analysis
| Compound Class | Examples |
|---|---|
| Solvents | Dioxane, Triethylamine, Ethanol |
| Reagents | Acyl chlorides, Thioamides |
| By-products | Low molecular weight degradation products |
Advanced Chromatographic Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. waters.commdpi.com
For the analysis of this compound, a UPLC method could offer several advantages over HPLC. The increased resolution allows for better separation of closely related impurities, providing a more accurate impurity profile. waters.com The higher sensitivity is beneficial for detecting and quantifying trace-level impurities. Furthermore, the significantly shorter run times—often reducing analysis time from over 30 minutes to under 5 minutes—dramatically increase sample throughput, which is crucial in a research and development setting. waters.comwaters.com UPLC methods are developed and validated following the same principles as HPLC but require specialized instrumentation capable of handling the high backpressures.
Spectrophotometric Methods for Quantitative Determination in Research Matrices
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of compounds that contain a chromophore (a part of the molecule that absorbs light). The thiazole (B1198619) ring and amide group in this compound are expected to absorb UV radiation.
For direct quantitative analysis, a solution of the pure compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve of absorbance versus concentration can then be prepared using standards of known concentration. This curve, following the Beer-Lambert law, allows for the determination of the compound's concentration in unknown samples by measuring their absorbance at λmax.
Indirect spectrophotometric methods can be developed if the compound's intrinsic absorbance is weak or subject to interference. scirp.orgresearchgate.net These methods involve reacting the target compound with a chromogenic reagent to produce a colored product, which is then measured.
Table 3: Hypothetical Spectrophotometric Parameters
| Parameter | Description |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| λmax | To be determined experimentally |
| Path Length | 1 cm (standard quartz cuvette) |
| Calibration Range | To be determined based on molar absorptivity |
Synthesis and Biological Evaluation of Derivatives and Analogues of 2 Methyl N 1,2 Thiazol 3 Yl Propanamide
Design Principles for Novel Thiazole-Propanamide Scaffolds with Enhanced Bioactivity
The design of new therapeutic agents based on the thiazole-propanamide scaffold is a strategic process rooted in understanding the structure-activity relationships (SAR) that govern their biological effects. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs and serves as a versatile nucleus for developing compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netfabad.org.tr The design of novel derivatives focuses on modifying specific positions of both the thiazole and propanamide moieties to optimize interactions with biological targets.
Key design principles often involve:
Substitution on the Thiazole Ring: Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr Researchers strategically place various substituents at the C2, C4, and C5 positions to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a target. For instance, in the design of novel tubulin polymerization inhibitors, placing a phenyl group at the fourth position of the thiazole moiety was found to be crucial for high efficacy. nih.gov
Modification of the Amide Linkage: The propanamide portion of the scaffold is critical for establishing key interactions, often through hydrogen bonding, with biological receptors. researchgate.net Modifications in this region, such as altering the alkyl chain or the substituents on the nitrogen atom, can significantly impact the compound's potency and pharmacokinetic profile. researchgate.net
Introduction of Diverse Functional Groups: Incorporating various aromatic and heterocyclic rings, such as phenyl, pyridine, or furan, can lead to compounds with enhanced bioactivity. researchgate.netmdpi.com Molecular docking studies are frequently employed to predict how these new derivatives will bind to the active sites of target proteins, such as enzymes or receptors. nih.govnih.gov This computational approach helps in the rational design of molecules with improved potency. For example, docking studies on pyrazole-thiazole-carboxamide hybrids as succinate (B1194679) dehydrogenase (SDH) inhibitors revealed key hydrogen bonding and σ-π interactions within the active site, guiding the design of more effective fungicides. nih.gov
The overarching goal is to create a diverse library of compounds whose biological activities can be systematically evaluated, leading to the identification of lead candidates with superior efficacy and drug-like properties. researchgate.netmdpi.com
Synthesis and Pharmacological Evaluation of Substituted Thiazole-Propanamide Derivatives
The synthesis of substituted thiazole-propanamide derivatives is a cornerstone of their development. Various synthetic routes are employed, often starting from commercially available materials to build the core thiazole ring, which is then coupled with the appropriate propanamide side chain. A common method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Subsequent N-acylation with a derivative of 2-methylpropanoic acid yields the final propanamide structure.
Once synthesized, these derivatives undergo rigorous pharmacological evaluation to determine their biological activity. This testing is often targeted toward specific therapeutic areas based on the known properties of the thiazole nucleus. researchgate.net For example, numerous studies have focused on their potential as:
Anticancer Agents: Derivatives are tested for their ability to inhibit the growth of various human cancer cell lines. nih.govresearchgate.net For example, a series of 2-amino-4-phenylthiazole (B127512) derivatives containing amide moieties were evaluated for their antiproliferative activity against lung, cervical, and colon cancer cell lines, with some compounds showing significant inhibitory effects. researchgate.net
Antimicrobial Agents: The challenge of multidrug-resistant pathogens has spurred the development of new thiazole derivatives. fabad.org.trmdpi.com Their efficacy is tested against a panel of bacteria and fungi, including resilient strains like Staphylococcus aureus and Candida species. fabad.org.trnih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify their antimicrobial potency. nih.gov
Anti-inflammatory Agents: The anti-inflammatory potential of novel thiazole compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema test in rats. nih.gov
The results of these evaluations are crucial for establishing structure-activity relationships, where the biological data is correlated with the specific chemical modifications made to the parent scaffold.
Table 1: Pharmacological Activity of Selected Thiazole Derivatives
| Compound Scaffold | Substitution | Target Activity | Key Findings | Reference |
|---|---|---|---|---|
| 2-amino-4-phenylthiazole | Various amide moieties | Antiproliferative (HT29 colon cancer) | Compound 5b showed an IC50 value of 2.01 µM. | researchgate.net |
| Thiazole-based hydrazone | Varied α-halogenated compounds | Anti-inflammatory | Inhibition of carrageenan-induced edema was established. | nih.gov |
| Pyrazole carboxamide thiazole | Varied substituents | Antifungal (Valsa mali) | Compound 6i exhibited an EC50 of 1.77 mg/L, superior to the control drug. | nih.gov |
| Thiazole-2-acetamide | Phenyl group at thiazole C4 | Antitubulin (Anticancer) | Compound 10a was a potent inhibitor with an IC50 of 2.69 µM. | nih.gov |
Bioisosteric Replacement Strategies within the Propanamide and Thiazole Moieties
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.netufrj.br It involves replacing a functional group with another that has similar steric, electronic, or conformational properties. nih.gov This technique is particularly valuable for addressing issues like metabolic instability, toxicity, or poor absorption while maintaining or enhancing biological activity. nih.gov
Within the Propanamide Moiety: The amide bond (-CONH-) is a common feature in bioactive molecules but can be susceptible to enzymatic hydrolysis in the body. Replacing the amide bond with a more stable bioisostere is a frequent goal. nih.gov Known bioisosteres for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings are well-established amide surrogates that can mimic the geometry and hydrogen bonding capabilities of the amide group but offer greater metabolic stability. nih.gov
Oxadiazoles: Isomeric forms of oxadiazole have been successfully used to replace amide bonds, leading to improved stability in various bioactive compounds. nih.gov
Fluoroalkenes and Trifluoroethylamines: These groups can act as non-hydrolyzable mimics of the peptide bond, offering a different electronic profile while maintaining a similar spatial arrangement. nih.gov
Within the Thiazole Moiety: The thiazole ring itself can be replaced with other heterocyclic systems to probe the importance of its specific features (e.g., the presence and position of the sulfur and nitrogen atoms) for biological activity. This is an application of "ring bioisosterism." ufrj.br Potential bioisosteric replacements for the thiazole ring include:
Thiophene: A five-membered sulfur-containing heterocycle that is electronically similar to a phenyl ring. nih.gov
Pyridine: A six-membered nitrogen-containing aromatic ring.
Oxazole or Isoxazole: Where the sulfur atom of the thiazole is replaced by an oxygen atom.
Pyrazole or Imidazole: Where the sulfur atom is replaced by a nitrogen atom.
Metal Complex Formation with Thiazole-Propanamide Ligands and Their Research Applications
The nitrogen and sulfur atoms within the thiazole ring make it an excellent ligand for coordinating with metal ions. nih.govresearchgate.net When a thiazole-propanamide derivative acts as a ligand, it can form stable coordination complexes with various transition metals, such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.govorientjchem.orgnih.gov The synthesis of these metal complexes often involves reacting the thiazole-based ligand with a metal salt in a suitable solvent.
Research applications for these metal complexes are diverse:
Anticancer and Antimicrobial Agents: Studies have shown that metal complexes of thiazole derivatives can possess potent anticancer and antimicrobial properties. nih.gov For instance, copper complexes containing thiazole-based derivatives have been synthesized and evaluated for their potential against breast cancer and as antimicrobial agents. nih.gov
Catalysis: Transition metal complexes with Schiff base ligands derived from thiazoles play a significant role in catalyzing organic reactions. orientjchem.org
Sensors and Materials Science: The photophysical and electrochemical properties of these complexes make them candidates for use as chemical sensors or in the development of novel materials. orientjchem.orgnih.gov For example, zinc complexes with certain thiazole-pyridine ligands are being investigated for their use in zinc sensing. nih.gov
Characterization of these complexes is performed using techniques such as FT-IR spectroscopy, NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and coordination mode between the ligand and the metal ion. nih.govorientjchem.org
Future Research Directions and Translational Perspectives for 2 Methyl N 1,2 Thiazol 3 Yl Propanamide
Elucidation of Broader Biological Targets and Signaling Pathways
A primary avenue for future research will be the comprehensive screening of 2-Methyl-N-(1,2-thiazol-3-yl)propanamide against a wide range of biological targets to uncover its full therapeutic potential. The thiazole (B1198619) nucleus is a well-established pharmacophore, with derivatives exhibiting anti-cancer, antimicrobial, anti-inflammatory, and antioxidant activities. ijpsjournal.comnih.gov Therefore, initial investigations should focus on evaluating the compound's efficacy in these areas.
Systematic screening against various cancer cell lines, pathogenic bacteria, and fungi will be crucial. nih.govresearchgate.net For instance, studies on related thiazole derivatives have demonstrated significant activity against various pathogens and cancer cell lines. nih.govresearchgate.net Identifying the specific molecular targets and elucidating the downstream signaling pathways will be paramount. Techniques such as affinity chromatography, proteomics, and genetic sequencing can be employed to identify protein binding partners and understand the compound's mechanism of action at a molecular level.
Table 1: Reported Biological Activities of Various Thiazole Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| 2-Aminothiazole (B372263) Sulfonamides | Antioxidant | excli.denih.gov |
| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Antibacterial, Antimalarial, Anti-tuberculosis | nih.gov |
| N-(Thiazol-2-yl)-benzamide Analogs | ZAC Antagonist | semanticscholar.org |
| 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides | TRPV1 Antagonist | nih.gov |
Rational Design for Improved Potency, Selectivity, and Bioavailability
Following the identification of promising biological activities, the rational design of analogs of this compound will be essential to enhance its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies will form the cornerstone of this effort, guiding the systematic modification of the parent molecule. nih.govnih.gov
Key areas for modification will include the methylpropanamide side chain and potential substitutions on the thiazole ring. For example, altering the length and branching of the alkyl chain or introducing different functional groups could significantly impact binding affinity and efficacy. nih.gov Furthermore, modifications to the thiazole ring can influence the molecule's electronic properties and its interactions with biological targets.
Computational modeling and molecular docking studies will play a vital role in predicting the binding modes of newly designed analogs and prioritizing their synthesis. researchgate.net The overarching goal will be to develop derivatives with high affinity for the desired target while minimizing off-target effects, thereby improving the therapeutic index. Concurrently, optimizing for bioavailability through modifications that enhance solubility and metabolic stability will be critical for ensuring the translational potential of these compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
To accelerate the drug discovery and development process, the integration of artificial intelligence (AI) and machine learning (ML) will be indispensable. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds.
Exploration of Novel Therapeutic Areas and Neglected Diseases
Given the diverse biological activities associated with the thiazole scaffold, a forward-looking research strategy should include the exploration of this compound and its optimized derivatives for novel therapeutic applications. This includes investigating its potential in treating neglected tropical diseases, where there is a pressing need for new and effective medications.
The broad-spectrum antimicrobial activity of many thiazole-containing compounds suggests that this molecule could be a starting point for the development of new treatments for parasitic infections or drug-resistant bacterial strains. nih.govresearchgate.net Furthermore, the potential for neuroprotective or immunomodulatory effects should not be overlooked, as these are areas where novel chemical entities are continuously sought. A comprehensive screening program against a diverse panel of targets related to both common and neglected diseases will be key to unlocking the full therapeutic potential of this chemical scaffold.
Q & A
Q. What statistical methods validate reproducibility in synthetic yield optimization?
- Methodological Answer : Multivariate analysis (e.g., Design of Experiments, DoE) identifies interactions between variables (temperature, solvent ratio). Central Composite Design (CCD) models optimize yield while minimizing trials. For instance, a 3-factor CCD reduced required experiments by 40% in similar triazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
